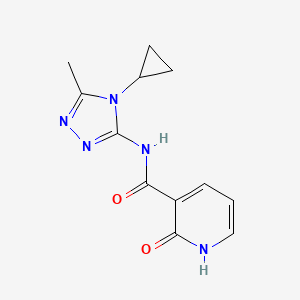![molecular formula C16H11F3N4O B7438350 5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7438350.png)
5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one, also known as TRPM8 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one antagonist works by inhibiting the activity of the this compound ion channel, which is involved in the sensation of cold and pain. By blocking the activity of this channel, this compound antagonist can reduce pain and inflammation.
Biochemical and Physiological Effects:
This compound antagonist has been shown to have a variety of biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. It can also reduce the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one antagonist is its specificity for the this compound ion channel, which makes it a useful tool for studying the role of this channel in various diseases. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one antagonist. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of chronic pain conditions, such as neuropathic pain. Additionally, further research is needed to better understand the mechanism of action of this compound antagonist and its potential side effects.
Conclusion:
In conclusion, this compound, or this compound antagonist, is a chemical compound that has potential therapeutic applications in various diseases. Its specificity for the this compound ion channel makes it a useful tool for studying the role of this channel in disease. Further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of 5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one involves the reaction between 3-(trifluoromethyl)phenylhydrazine and 5-but-2-yn-1-ol in the presence of a base and a catalyst. The reaction proceeds through the formation of an intermediate which undergoes cyclization to form the final product.
Scientific Research Applications
5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one antagonist has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of prostate cancer, breast cancer, and bladder cancer.
properties
IUPAC Name |
5-but-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O/c1-2-3-7-22-10-20-14-13(15(22)24)9-21-23(14)12-6-4-5-11(8-12)16(17,18)19/h4-6,8-10H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEZTIQJHPZZSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=NC2=C(C1=O)C=NN2C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-hydroxy-N-methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B7438280.png)
![1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B7438295.png)
![4-(2-methoxyethyl)-N-[phenyl(1H-1,2,4-triazol-5-yl)methyl]pyridin-2-amine](/img/structure/B7438303.png)


![4-amino-N-[2-(furan-2-yl)ethyl]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7438341.png)
![2-[2-(6-bromo-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.4]nonan-8-one](/img/structure/B7438354.png)
![1-acetyl-N-[5-(2,3-difluorophenyl)-1H-pyrazol-3-yl]piperidine-4-carboxamide](/img/structure/B7438359.png)
![N-(6-chloropyridin-3-yl)spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide](/img/structure/B7438367.png)
![1-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-yl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea](/img/structure/B7438368.png)
![N-[1H-imidazol-2-yl(pyridin-3-yl)methyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine](/img/structure/B7438373.png)
![1-[3-[(1-Methylimidazol-2-yl)methyl]piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone](/img/structure/B7438381.png)
![1-cyclohexyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-1-(1H-1,2,4-triazol-5-yl)methanamine](/img/structure/B7438385.png)